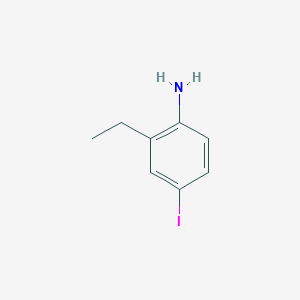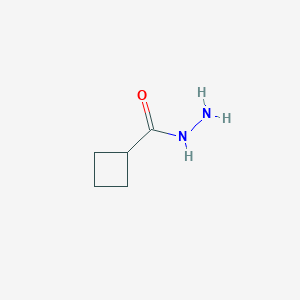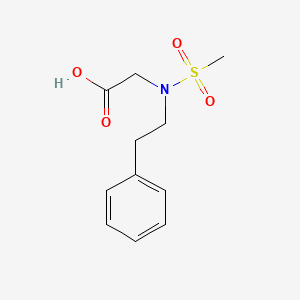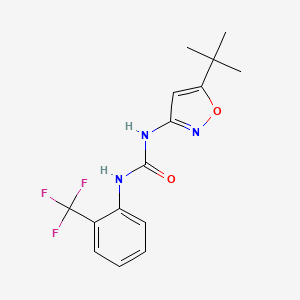
ethyl 6-bromo-2-naphthoate
Übersicht
Beschreibung
ethyl 6-bromo-2-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl 6-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carboxylic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 6-bromonaphthalene-2-carboxylic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield ethyl 6-bromonaphthalene-2-carboxylate .
Industrial Production Methods
Industrial production of ethyl 6-bromonaphthalene-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous conditions.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-bromonaphthalene-2-methanol.
Hydrolysis: 6-bromonaphthalene-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
ethyl 6-bromo-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of organic semiconductors and light-emitting diodes (OLEDs) due to its aromatic structure.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl 6-bromonaphthalene-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
ethyl 6-bromo-2-naphthoate can be compared with other brominated naphthalene derivatives and esters:
6-Bromonaphthalene-2-carboxylic Acid: Similar structure but lacks the ethyl ester group, making it less versatile in esterification reactions.
Ethyl 2-bromonaphthalene-1-carboxylate: Bromine and ester groups are positioned differently, leading to different reactivity and applications.
6-Bromo-2-naphthol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity in organic synthesis.
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
Eigenschaften
IUPAC Name |
ethyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDHRWJMFOBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361369 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-14-9 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)



![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)


